Dihidrocloruro de 1-Bencil-4-metilpiperazina

Descripción general

Descripción

1-Benzyl-4-methylpiperazine Dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Aplicaciones Científicas De Investigación

1-Benzyl-4-methylpiperazine Dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of various industrial chemicals and materials

Mecanismo De Acción

Target of Action

1-Benzyl-4-methylpiperazine Dihydrochloride, also known as MBZP, primarily targets the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

MBZP acts on both serotonergic and dopaminergic receptor systems in a similar fashion to MDMA . It binds to these receptors and alters the reuptake of serotonin and dopamine, neurotransmitters that are involved in mood and reward pathways . This results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to prolonged and enhanced signaling .

Biochemical Pathways

Given its similarity to mdma, it is likely that it affects the serotonin and dopamine pathways . These pathways are involved in mood regulation, reward, and various cognitive functions .

Pharmacokinetics

The pharmacokinetics of MBZP involve metabolism in the liver and excretion through the kidneys Like many other piperazine derivatives, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of MBZP’s action are primarily related to its stimulant properties . It increases the levels of serotonin and dopamine in the brain, leading to enhanced mood, increased energy, and heightened alertness . It also has a slightly weaker stimulant effect compared to benzylpiperazine (bzp) and appears to have less of a tendency to cause negative side effects such as headaches and nausea .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MBZP. For instance, factors such as temperature and pH can affect the stability of the compound . Furthermore, individual factors such as the user’s metabolic rate, body mass, age, health status, and concurrent use of other substances can also influence the compound’s action and efficacy .

Análisis Bioquímico

Biochemical Properties

1-Benzyl-4-methylpiperazine Dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with serotonergic and dopaminergic receptor systems. It acts similarly to MDMA, affecting both serotonin and dopamine receptors . The compound interacts with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. These interactions result in increased levels of serotonin and dopamine in the synaptic cleft, leading to enhanced neurotransmission.

Cellular Effects

The effects of 1-Benzyl-4-methylpiperazine Dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the release of neurotransmitters, leading to altered cell signaling and communication . Additionally, it can impact gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-Benzyl-4-methylpiperazine Dihydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to serotonin and dopamine receptors, leading to their activation and subsequent signaling cascades . It also inhibits the activity of monoamine oxidase, preventing the breakdown of neurotransmitters and resulting in increased levels of serotonin and dopamine. These molecular interactions contribute to the compound’s overall effects on cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-4-methylpiperazine Dihydrochloride change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to changes in cell signaling and gene expression. These temporal effects are important for understanding the compound’s potential therapeutic and toxicological properties.

Dosage Effects in Animal Models

The effects of 1-Benzyl-4-methylpiperazine Dihydrochloride vary with different dosages in animal models. At low doses, the compound can enhance neurotransmission and improve cognitive function . At high doses, it can cause toxic effects such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to elicit significant effects. Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

1-Benzyl-4-methylpiperazine Dihydrochloride is involved in various metabolic pathways, including those related to neurotransmitter metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyzes its breakdown into metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The study of these metabolic pathways provides insights into the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of 1-Benzyl-4-methylpiperazine Dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on neurotransmission . Additionally, it can accumulate in certain tissues, leading to localized effects. Understanding the transport and distribution of the compound is essential for predicting its pharmacological and toxicological properties.

Subcellular Localization

The subcellular localization of 1-Benzyl-4-methylpiperazine Dihydrochloride is influenced by targeting signals and post-translational modifications. The compound can localize to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . This localization can affect its activity and function, as well as its interactions with other biomolecules. Studying the subcellular localization of the compound provides insights into its mechanism of action and potential therapeutic applications.

Métodos De Preparación

The synthesis of 1-Benzyl-4-methylpiperazine Dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often involve large-scale synthesis using similar cyclization reactions, ensuring high yield and purity .

Análisis De Reacciones Químicas

1-Benzyl-4-methylpiperazine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the piperazine ring .

Comparación Con Compuestos Similares

1-Benzyl-4-methylpiperazine Dihydrochloride is closely related to other piperazine derivatives such as:

1-Benzylpiperazine (BZP): Known for its stimulant properties, BZP has a similar mechanism of action but is less potent.

1-Methyl-4-benzylpiperazine (MBZP): This compound has similar effects but is slightly weaker in terms of its stimulant properties.

1-(3-chlorophenyl)piperazine (mCPP): Often found in combination with BZP, mCPP is used in the synthesis of antidepressant drugs.

Propiedades

IUPAC Name |

1-benzyl-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-6H,7-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYMPKDDLSQBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

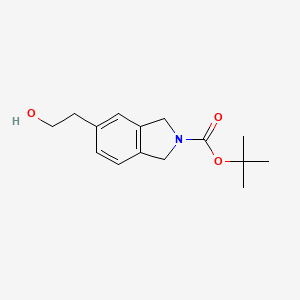

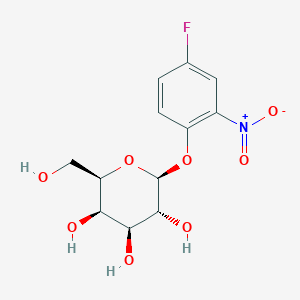

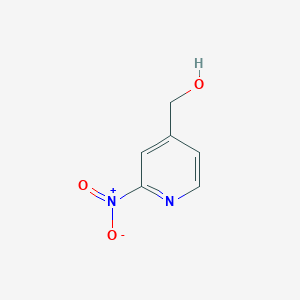

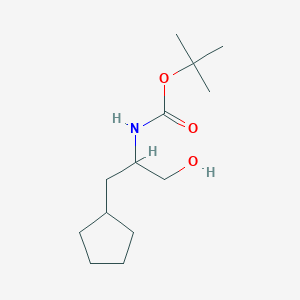

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)

![1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride](/img/structure/B1445448.png)

![{Spiro[2.5]octan-6-yl}methanamine hydrochloride](/img/structure/B1445451.png)